
4-Bromo-2-(difluoromethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(difluoromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5BrClF2N It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce a bromine atom at the 4-position.
Introduction of Difluoromethyl Group: The brominated pyridine is then reacted with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group at the 2-position.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-2-(difluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include dehalogenated pyridines.
Coupling: Products include biaryl compounds.
科学的研究の応用
4-Bromo-2-(difluoromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Bromopyridine: Lacks the difluoromethyl group, making it less chemically diverse.
Uniqueness
4-Bromo-2-(difluoromethyl)pyridine hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.
特性
分子式 |
C6H5BrClF2N |
|---|---|
分子量 |
244.46 g/mol |
IUPAC名 |
4-bromo-2-(difluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4BrF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H |
InChIキー |
SDBPHDPQSNCJND-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Br)C(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


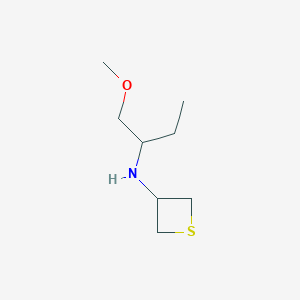
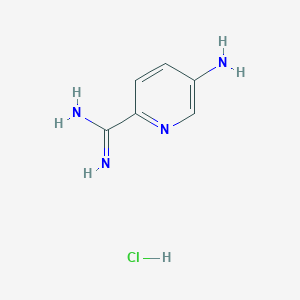

![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
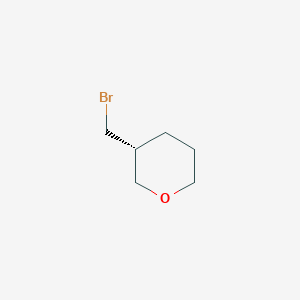
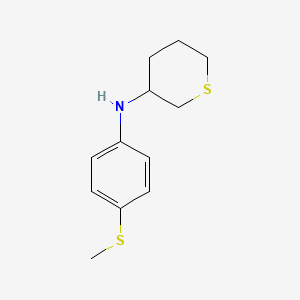


![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
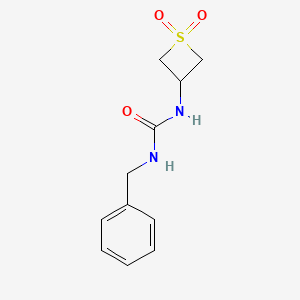
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)

